Imidacloprid-olefin

概要

説明

Imidacloprid-olefin is a chemical compound that belongs to the class of neonicotinoid insecticides. It is a metabolite of imidacloprid, which is one of the most widely used insecticides globally. This compound is known for its selective toxicity towards insects, making it an effective agent in pest control. The compound is characterized by its stability and high solubility, appearing as a colorless to yellow liquid .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of imidacloprid-olefin typically involves the chemical modification of imidaclopridThis process can be achieved through various chemical reactions, including dehydrogenation and other specific organic reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production typically takes place in controlled environments to maintain the stability and effectiveness of the final product .

化学反応の分析

Types of Reactions: Imidacloprid-olefin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

科学的研究の応用

Imidacloprid-olefin has a wide range of scientific research applications, including:

Chemistry: It is used in the study of neonicotinoid insecticides and their metabolites.

Biology: The compound is studied for its effects on insect physiology and behavior.

Medicine: Research is ongoing to explore potential medical applications, particularly in the development of new insecticides with improved safety profiles.

Industry: this compound is used in the agricultural industry to control pests and protect crops

作用機序

Imidacloprid-olefin exerts its effects by binding to nicotinic acetylcholine receptors in insects. This binding disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. The compound has a higher affinity for insect receptors compared to mammalian receptors, which accounts for its selective toxicity .

類似化合物との比較

Imidacloprid: The parent compound from which imidacloprid-olefin is derived.

Desnitro-imidacloprid: Another metabolite of imidacloprid with similar insecticidal properties.

5-Hydroxy-imidacloprid: A hydroxylated metabolite of imidacloprid.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a double bond that significantly influences its reactivity and biological activity. This structural feature distinguishes it from other metabolites and contributes to its effectiveness as an insecticide .

生物活性

Imidacloprid-olefin, a significant metabolite of the neonicotinoid insecticide imidacloprid, exhibits noteworthy biological activity. This article delves into its mechanisms of action, effects on various biological systems, and implications for environmental and human health.

Overview of Imidacloprid and Its Metabolites

Imidacloprid is widely used for pest control due to its efficacy against a variety of insects. Upon application, it undergoes metabolic transformation, producing several metabolites, including this compound and 5-hydroxy-imidacloprid. Among these, this compound is recognized for its enhanced biological activity compared to the parent compound.

Imidacloprid and its metabolites, including this compound, primarily function as agonists at nicotinic acetylcholine receptors (nAChRs). Research indicates that while this compound has lower potency than imidacloprid, it still activates nAChRs with significant biological effects. Specifically, studies have shown that:

- This compound acts on nAChR subtypes : It has been confirmed as an nAChR agonist but is 2–3 orders of magnitude less potent than imidacloprid itself .

- Neurotoxic effects : The compound influences neurotransmission in both insects and mammals, suggesting potential neurotoxic effects in non-target species .

Insects

This compound demonstrates substantial insecticidal activity. Research indicates that it is significantly more effective against certain pests compared to imidacloprid itself:

| Compound | Activity Against Green Peach Aphid | Relative Potency |

|---|---|---|

| Imidacloprid | Moderate | Baseline |

| This compound | High | 10x greater |

This increased potency can be attributed to its ability to penetrate insect nervous systems more effectively than its parent compound .

Aquatic Organisms

Studies assessing the impact of imidacloprid and its metabolites on aquatic life reveal concerning trends:

- Toxicity in Clams : Research shows that imidacloprid significantly reduces standard metabolic rates (SMR) in clams, indicating a high level of toxicity. When combined with glyphosate, the effects were exacerbated, affecting cellular stress parameters .

Mammals and Humans

While imidacloprid generally exhibits low acute toxicity in humans, the presence of metabolites like this compound raises concerns regarding chronic exposure effects:

- Metabolic Pathways : In humans, imidacloprid is metabolized to various compounds, including this compound. Studies indicate that this metabolite retains some neurotoxic potential similar to nicotine .

Case Studies

- Acute Human Poisoning : A study on acute self-poisoning cases involving imidacloprid reported that although the compound has low lethality in humans, the metabolites may contribute to prolonged toxicity and adverse health effects following exposure .

- Environmental Persistence : Research tracking the residues of imidacloprid and its metabolites in treated trees demonstrated that olefin concentrations remained detectable for extended periods post-treatment, indicating potential long-term ecological impacts .

特性

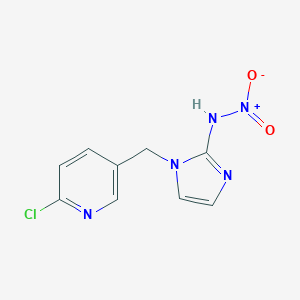

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLCDJYHUVCRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037562 | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115086-54-9 | |

| Record name | Imidacloprid-olefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。